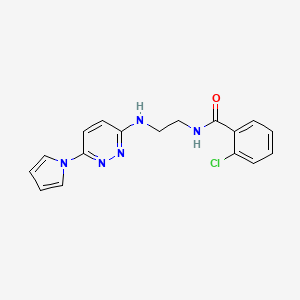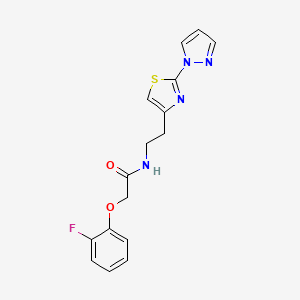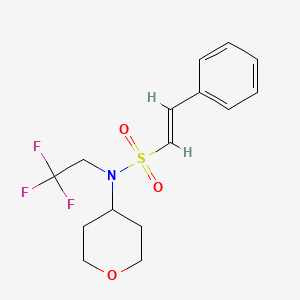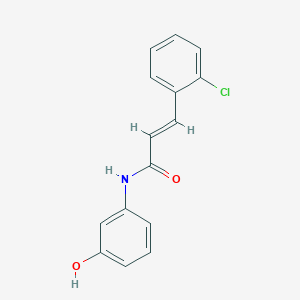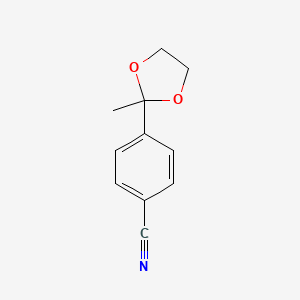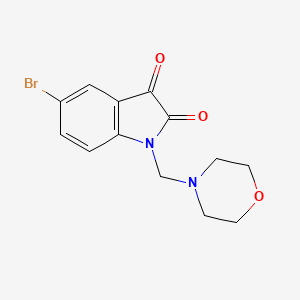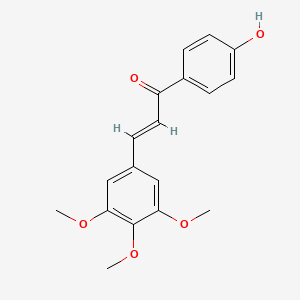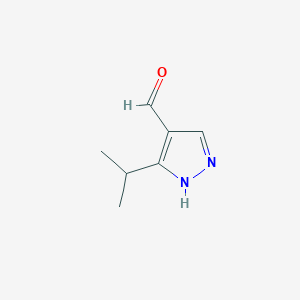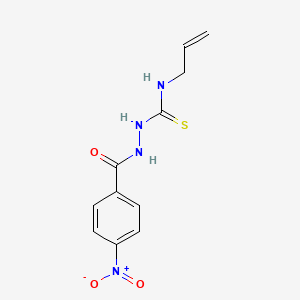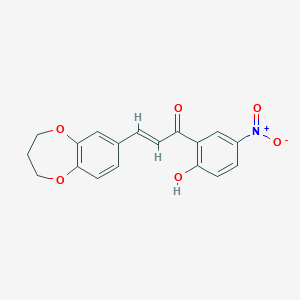
(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product. It would also discuss any challenges or issues encountered during the synthesis.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound. The analysis would include a discussion of the compound’s functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include a discussion of the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s reactivity with other substances.Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would include a discussion of the precautions that need to be taken when handling the compound.
Future Directions
This would involve a discussion of the potential applications of the compound and any future research that could be conducted.
I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a specialist in the field or conducting a comprehensive literature search. Please note that handling chemicals should always be done under the guidance of a trained professional and in accordance with all relevant safety regulations.
properties
CAS RN |
149744-62-7 |
|---|---|
Product Name |
(2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one |
Molecular Formula |
C18H15NO6 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15NO6/c20-15(14-11-13(19(22)23)4-6-16(14)21)5-2-12-3-7-17-18(10-12)25-9-1-8-24-17/h2-7,10-11,21H,1,8-9H2/b5-2+ |
InChI Key |
SOHOUCQTTMZWJA-GORDUTHDSA-N |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O)OC1 |
SMILES |
C1COC2=C(C=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O)OC1 |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-methyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B3405769.png)
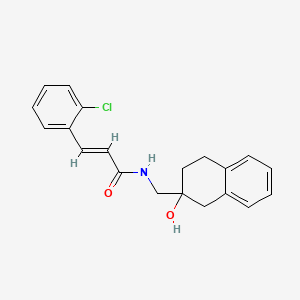
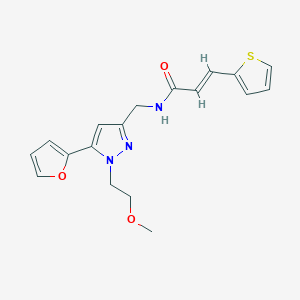
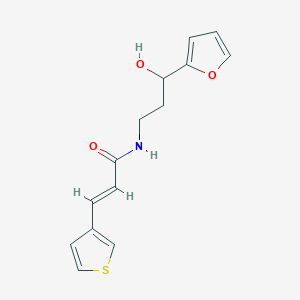
![5-((4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid](/img/structure/B3405802.png)
